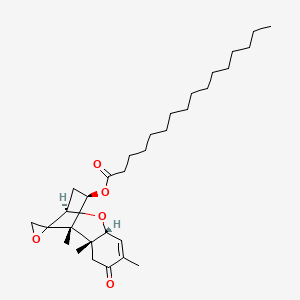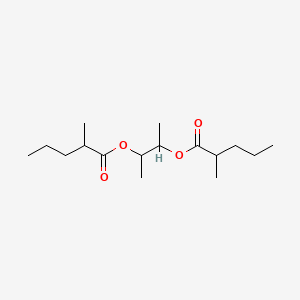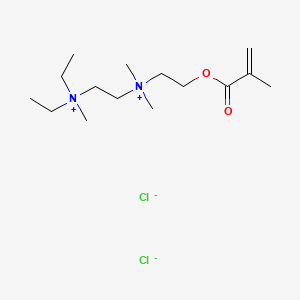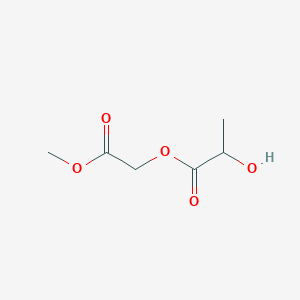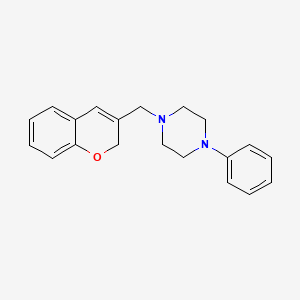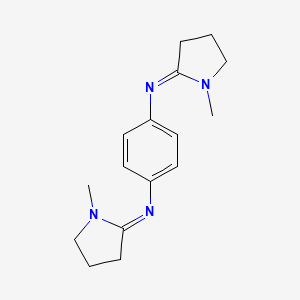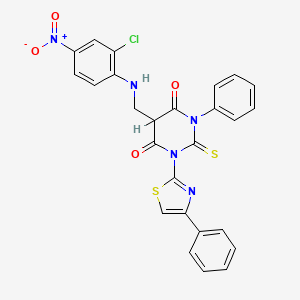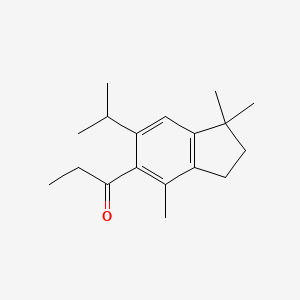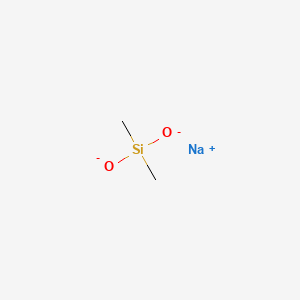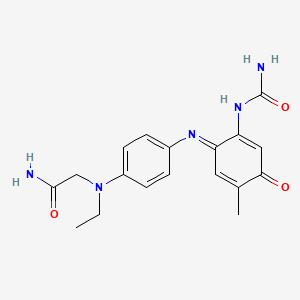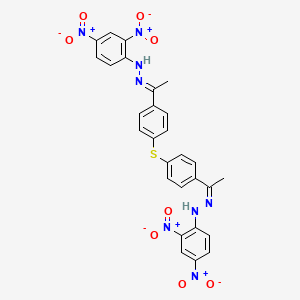
1-(4-((4-(N-(2,4-Bis(hydroxy(oxido)amino)phenyl)ethanehydrazonoyl)phenyl)thio)phenyl)ethanone (2,4-bis(hydroxy(oxido)amino)phenyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’,4’‘’-Thiodiacetophenone bis[(2,4-dinitrophenyl)hydrazone] typically involves the reaction of thiodiacetophenone with 2,4-dinitrophenylhydrazine under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4’,4’‘’-Thiodiacetophenone bis[(2,4-dinitrophenyl)hydrazone] undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitro groups on the phenyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4’,4’‘’-Thiodiacetophenone bis[(2,4-dinitrophenyl)hydrazone] has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential
Eigenschaften
CAS-Nummer |
7402-90-6 |
|---|---|
Molekularformel |
C28H22N8O8S |
Molekulargewicht |
630.6 g/mol |
IUPAC-Name |
N-[(Z)-1-[4-[4-[(E)-N-(2,4-dinitroanilino)-C-methylcarbonimidoyl]phenyl]sulfanylphenyl]ethylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C28H22N8O8S/c1-17(29-31-25-13-7-21(33(37)38)15-27(25)35(41)42)19-3-9-23(10-4-19)45-24-11-5-20(6-12-24)18(2)30-32-26-14-8-22(34(39)40)16-28(26)36(43)44/h3-16,31-32H,1-2H3/b29-17-,30-18+ |
InChI-Schlüssel |
HCKJWCMQIZVHLV-QCOHSWCKSA-N |
Isomerische SMILES |
C/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C2=CC=C(C=C2)SC3=CC=C(C=C3)/C(=N\NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])/C |
Kanonische SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CC=C(C=C2)SC3=CC=C(C=C3)C(=NNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


